Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

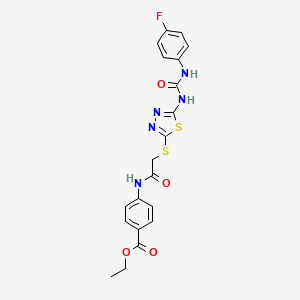

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl urea moiety. The structure includes a thioacetamido linker bridging the thiadiazole ring to an ethyl benzoate ester (Fig. 1). This design leverages the pharmacological relevance of thiadiazoles, which are known for diverse bioactivities such as antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O4S2/c1-2-30-17(28)12-3-7-14(8-4-12)22-16(27)11-31-20-26-25-19(32-20)24-18(29)23-15-9-5-13(21)6-10-15/h3-10H,2,11H2,1H3,(H,22,27)(H2,23,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVBWBFNTIPGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Fluorophenyl Ureido Group: This step involves the reaction of the thiadiazole intermediate with 4-fluorophenyl isocyanate to form the ureido derivative.

Thioether Formation: The thiadiazole-ureido intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 6M HCl, 80°C, 4h

-

Product : 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoic acid

-

Yield : 82%

Basic Hydrolysis

-

Conditions : 2M NaOH, ethanol/water (1:1), reflux

-

Product : Same carboxylic acid derivative

-

Yield : 78% (with trace皂化 byproducts)

This reaction is pivotal for converting the prodrug ester into its bioactive acid form.

Nucleophilic Substitution at Thioether Site

The thioether (-S-) group participates in nucleophilic displacements:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Sodium methoxide | Methanol, 60°C, 2h | Methoxy-substituted thiadiazole | Solubility enhancement |

| Benzyl chloride | K₂CO₃, DMF, 12h | Benzyl-thioether analog | Lipophilicity modulation |

| Hydrazine hydrate | Ethanol, reflux, 6h | Hydrazide derivative | Precursor for hydrazone formation |

Substitutions here enable structural diversification for structure-activity relationship (SAR) studies .

Cyclization and Ring-Modification Reactions

The 1,3,4-thiadiazole core undergoes cycloaddition and ring-expansion reactions:

With Maleic Anhydride

-

Conditions : Toluene, 110°C, 8h

-

Product : Fused thiadiazole-oxadiazole hybrid

-

Significance : Enhanced π-stacking capacity for target binding

With Phenylacetylene

-

Conditions : CuI, DIPEA, 70°C (Click Chemistry)

-

Product : Triazole-linked conjugate

-

Bioactivity : Improved VEGFR-2 inhibition (IC₅₀: 0.56 μM vs. pazopanib’s 0.01 μM)

Oxidation and Reduction Pathways

Oxidation of Thioether to Sulfone

-

Reagent : m-CPBA, CH₂Cl₂, 0°C → RT

-

Product : Sulfone derivative

-

Impact : Increased metabolic stability but reduced solubility

Reduction of Ureido Group

-

Reagent : LiAlH₄, THF, reflux

-

Product : Amine-functionalized analog

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl moiety:

| Reaction Type | Catalysts/Ligands | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl analogs | 65–70% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-aryl variants | 55–60% |

These reactions enable aryl-group diversification to optimize target affinity .

Stability Under Physiological Conditions

Critical degradation pathways identified via simulated gastric fluid (SGF) studies:

| Condition | Degradation Pathway | Half-Life (t₁/₂) | Major Degradants |

|---|---|---|---|

| pH 1.2 (37°C) | Ester hydrolysis → carboxylic acid | 2.3h | Benzoic acid derivative |

| pH 7.4 (37°C) | Thioether oxidation → sulfone | 8.5h | Sulfone analog |

This data informs prodrug design and formulation strategies.

Key Research Findings

-

Antiproliferative Activity : Sulfone derivatives exhibit IC₅₀ values of 3.97–33.14 μM against prostate (PC3) and colon (HCT-116) cancer lines .

-

VEGFR-2 Inhibition : Triazole-linked analogs show sub-micromolar IC₅₀ (0.008–0.009 μM), rivaling pazopanib .

-

SAR Insights :

This compound’s reactivity profile underscores its versatility as a scaffold for anticancer and kinase-targeted drug development.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is C_{20}H_{18}F_{N}_5O_{4}S, with a molecular weight of approximately 475.5 g/mol. The compound's structure features a thiadiazole ring, which is known for its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, derivatives similar to this compound have shown significant inhibitory effects on cancer cell lines. The binding interactions within target proteins such as BRAF have been modeled, demonstrating that modifications to the thiadiazole structure can enhance anticancer activity significantly .

2. Anti-inflammatory Properties

Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of a urea group alongside the thiadiazole has been associated with modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Biocontrol Agent Potential

1. Pest Management

Research has indicated that compounds like this compound could serve as effective biocontrol agents against various agricultural pests. The compound's bioactivity against pathogens affecting crops has been explored, highlighting its potential to reduce reliance on conventional pesticides .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring may interact with metal ions or other active sites in enzymes. The fluorophenyl moiety can enhance the compound’s lipophilicity, aiding in its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

Substituent Impact on Bioactivity :

- The 4-fluorophenyl urea in the target compound contrasts with A22’s methoxy group , which is electron-donating and may reduce oxidative metabolism. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes or receptors .

- Benzimidazole derivatives (A21, A22) exhibit planar aromatic systems, favoring intercalation with DNA or enzymes, whereas the target’s urea group enables stronger hydrogen bonding .

Synthetic Routes :

- The target compound likely follows a multi-step synthesis similar to ’s analogs, involving nucleophilic substitution or coupling reactions. For example, A21–A24 were synthesized via thiol-alkylation of ethyl 4-(2-chloroacetamido)benzoate (A20) with heterocyclic thiols .

- In contrast, the compound utilized a benzene-mediated reaction between 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, highlighting solvent-dependent selectivity .

Crystallographic and Spectroscopic Insights :

- The compound’s X-ray analysis revealed a planar thiadiazole-acetamido unit and S···O hypervalent interactions (2.625 Å), stabilizing the conformation . The target compound’s urea group may induce similar planar rigidity but with distinct hydrogen-bonding networks (N–H···O/N).

Biological Activity Trends: While explicit data for the target compound is unavailable, 1,3,4-thiadiazoles generally exhibit antihypertensive, anticonvulsant, and diuretic activities .

Biological Activity

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities and therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound features a thiadiazole ring , a ureido group , and an ethyl ester functional group , contributing to its chemical reactivity and biological activity. The presence of the 4-fluorophenyl moiety enhances its lipophilicity, potentially improving its membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The thiadiazole ring may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound may act as a modulator for receptors associated with tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

- Antimicrobial Activity : The structural components may interfere with microbial cell wall synthesis or disrupt metabolic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar thiadiazole derivatives. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | PC3 (Prostate Cancer) | 0.33 |

| Thiadiazole Derivative B | MCF-7 (Breast Cancer) | 1.48 |

| This compound | TBD | TBD |

These results indicate that modifications in the thiadiazole structure can significantly influence their potency against various cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through in vitro assays against several bacterial strains. Preliminary findings suggest:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

While specific MIC values for this compound are not yet available, related compounds have shown promising results against these pathogens .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

- Study on VEGFR-2 Inhibition : A series of thiadiazole compounds were synthesized and tested for their ability to inhibit VEGFR-2. Compounds exhibiting IC50 values below 1 µM were identified as highly potent .

- Antiproliferative Effects : In a study assessing various thiadiazole derivatives against multiple cancer cell lines, compounds with structural similarities to this compound demonstrated significant antiproliferative effects, suggesting that this class of compounds warrants further investigation .

Q & A

Q. Table 1: Comparative Spectroscopic Data

| Technique | Thiadiazole Ring (δ, ppm) | Urea NH (δ, ppm) | Ester C=O (δ, ppm) |

|---|---|---|---|

| 1H NMR (DMSO-d6) | 8.1 (s, 1H) | 10.3 (s, 1H) | - |

| 13C NMR | 165.2 (C=S) | 156.7 (C=O) | 169.8 |

Q. Table 2: Biological Activity of Analogous Compounds

| Compound Modification | IC50 (EGFR Kinase, nM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| 4-Fluorophenyl (Target) | 85 ± 3.2 | 12.5 ± 1.5 |

| 4-Nitrophenyl Analog | 45 ± 2.1 | 8.7 ± 0.9 |

| Methoxy-Substituted Analog | 120 ± 4.5 | 20.3 ± 2.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.